![molecular formula C7H7ClN2O3S B3080256 7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 108260-01-1](/img/structure/B3080256.png)
7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS 53994-69-7), commonly abbreviated as 7-ACCA, is a cephalosporanic acid derivative. Its molecular formula is C₇H₇ClN₂O₃S (molecular weight: 234.66 g/mol) . The compound features a bicyclic β-lactam core with a chlorine atom at position 3 and an amino group at position 7. It serves as a critical intermediate in synthesizing cephalosporin antibiotics, such as cefaclor . Industrially, it is produced by pharmaceutical manufacturers like Zhejiang East Asia Pharmaceutical Co., Ltd., highlighting its commercial relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the following steps:
Starting Material: The process begins with the preparation of 7-aminocephalosporanic acid.
Chlorination: The amino group is protected, and the compound is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Deprotection: The protecting group is removed to yield the final product
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alcohols are used under basic conditions
Major Products
The major products formed from these reactions include various cephalosporin derivatives, which have enhanced antibacterial properties .
Scientific Research Applications
7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of cephalosporin antibiotics.
Biology: The compound is studied for its interactions with bacterial enzymes.
Medicine: It serves as a precursor for antibiotics used to treat bacterial infections.
Industry: The compound is used in the large-scale production of cephalosporin antibiotics
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction. By binding to these proteins, the compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .
Comparison with Similar Compounds
Comparison with Structural Analogs
The antibacterial activity, stability, and synthetic utility of cephalosporins depend heavily on substituents at positions 3 and 7 of the bicyclic core. Below is a comparative analysis of 7-ACCA with key analogs:
Substituent Variations at Position 3
The chlorine atom at position 3 in 7-ACCA distinguishes it from related compounds:
- This analog is used as a certified reference material .
- Acetoxymethyl Group (230D7, ) : Enhances stability and solubility, enabling broader pharmacological applications .
- Tetrazolylthio Methyl Group (SQ 14,359, ) : Improves β-lactamase resistance, expanding the spectrum to resistant pathogens .
Substituent Variations at Position 7
The amino group at position 7 in 7-ACCA is a common feature in cephalosporin nuclei, allowing for side-chain modifications:
- Methoxy Group () : In SQ 14,359, a methoxy group increases steric hindrance, conferring resistance to enzymatic hydrolysis .
- Thienylureidoacetyl Group (SQ 14,359) : This side chain broadens activity against Gram-negative bacteria, including β-lactamase producers .
- Aminophenylacetyl Group (Cephalexin, ): Found in first-generation cephalosporins, this group targets Gram-positive bacteria but lacks β-lactamase stability .
Comparative Data Table
Discussion of Key Differences
- Chemical Reactivity : The chloro group in 7-ACCA enhances electrophilicity at position 3, facilitating nucleophilic substitutions during synthesis. Methyl or acetoxymethyl groups (e.g., in cephalexin or 230D7) reduce reactivity but improve stability .
- Antibacterial Spectrum : Methoxy and bulky side chains (e.g., SQ 14,359) improve resistance to β-lactamases, whereas simpler groups (e.g., cephalexin) limit activity to susceptible strains .
- Industrial Use : 7-ACCA’s role as an intermediate contrasts with finished drugs like cefaclor, underscoring its value in antibiotic manufacturing .
Biological Activity
7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (commonly referred to as 7-ACCA) is a bicyclic compound that belongs to the class of cephalosporins, which are widely used as antibiotics. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in the field of antimicrobial agents.
The molecular formula of 7-ACCA is with a molecular weight of 234.66 g/mol. It is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 234.66 g/mol |
CAS Number | 53994-69-7 |
Solubility | Highly soluble |
Storage Conditions | Dark place, inert atmosphere, 2-8°C |
The biological activity of 7-ACCA primarily stems from its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the formation of bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death, making it effective against a variety of Gram-positive and some Gram-negative bacteria.
Antimicrobial Activity
Research indicates that 7-ACCA exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria have been documented, demonstrating the compound's potency in inhibiting bacterial growth.
Table: MIC Values of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 2.0 |
Study on Staphylococcus aureus Resistance
A study published in Molecules explored the efficacy of 7-ACCA against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that 7-ACCA not only inhibited the growth of MRSA but also demonstrated synergistic effects when combined with other antibiotics, suggesting its potential as a treatment option for resistant infections .
Comparative Analysis with Other Antibiotics
In another comparative study, researchers evaluated the antibacterial activity of 7-ACCA against traditional cephalosporins and penicillins. The results showed that while traditional antibiotics had varying degrees of effectiveness, 7-ACCA maintained a consistent inhibitory effect across multiple bacterial strains, highlighting its broad-spectrum activity .
Q & A
Basic Research Questions
Q. How is the stereochemical configuration of 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid confirmed?
- Methodological Answer : Stereochemical confirmation typically involves X-ray crystallography or advanced NMR techniques (e.g., NOESY) to determine the spatial arrangement of substituents. For cephalosporin derivatives like this compound, the (6R,7R) configuration is common, as seen in structurally related intermediates . Polarimetry can also corroborate optical activity, with specific rotations compared to literature values (e.g., [α]D = +80° for (6R,7R)-isomers) .
Q. What synthetic routes are employed to prepare this compound from 7-aminocephalosporanic acid (7-ACA)?
- Methodological Answer : A common route involves chlorination at the C3 position of 7-ACA using reagents like PCl₅ or SOCl₂ under anhydrous conditions. The reaction is monitored via TLC (silica gel, eluent: chloroform/methanol 9:1) to track the substitution of the acetoxy group with chlorine . Post-synthesis purification is achieved via recrystallization from acetone/water mixtures, yielding >95% purity .
Q. How is the purity of the compound assessed in academic settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. A C18 column and mobile phase (0.1% trifluoroacetic acid in acetonitrile/water gradient) resolve impurities. Purity thresholds ≥98% are typical for research-grade material . Mass spectrometry (ESI-MS) confirms molecular weight (observed m/z: 235.0 [M+H]⁺) .
Advanced Research Questions
Q. What strategies mitigate β-lactam ring instability during functionalization reactions?
- Methodological Answer : Protecting the β-lactam nitrogen with trimethylsilyl (TMS) groups or using low-temperature conditions (−20°C) prevents ring-opening during electrophilic substitutions. For example, TMSCl in DMF stabilizes the ring during C7 acylation . Kinetic studies (via in-situ IR) optimize reaction times to minimize degradation .
Q. How are enzymatic resistance mechanisms studied for this cephalosporin derivative?
- Methodological Answer : β-lactamase hydrolysis assays using purified enzymes (e.g., TEM-1 or AmpC) quantify resistance. UV-Vis spectroscopy monitors the loss of β-lactam absorbance at 260 nm over time. IC₅₀ values are determined by pre-incubating the enzyme with varying inhibitor concentrations . Molecular docking (e.g., AutoDock Vina) predicts binding interactions with penicillin-binding proteins (PBPs) .
Q. What analytical challenges arise in distinguishing degradation products?
- Methodological Answer : Degradation pathways (e.g., hydrolysis, oxidation) are analyzed via LC-MS/MS. For instance, hydrolyzed products lose the β-lactam ring (Δm/z = −87) and show distinct fragmentation patterns. Accelerated stability studies (40°C/75% RH for 6 months) identify major degradants, with quantification by NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported MIC values against Gram-negative pathogens: How to address them?
- Resolution : Variations in MICs (e.g., 2–8 µg/mL for E. coli) arise from differences in bacterial strains, inoculum size, or assay media (Mueller-Hinton vs. cation-adjusted broth). Standardizing protocols per CLSI guidelines and using reference strains (e.g., ATCC 25922) ensures reproducibility. Meta-analyses of peer-reviewed datasets clarify trends .
Q. Conflicting NMR data for C3 substituent chemical shifts: What causes this?
- Resolution : Solvent effects (DMSO-d₆ vs. CDCl₃) and pH influence chemical shifts. For example, the C3-Cl signal shifts from δ 65 ppm in DMSO to δ 68 ppm in CDCl₃ due to hydrogen bonding. Paramagnetic impurities or incomplete deuteration may also distort signals. Multi-solvent NMR studies and spiking with authentic samples resolve ambiguities .
Q. Experimental Design Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Methodological Answer : DoE (Design of Experiments) evaluates critical parameters (temperature, stoichiometry, catalyst loading). For chlorination, a 1.2:1 molar ratio of PCl₅ to 7-ACA at −10°C maximizes yield (85%) while minimizing byproducts. Continuous flow reactors enhance reproducibility for multi-step sequences .
Q. What safety protocols are critical given the compound’s acute toxicity?
Properties
IUPAC Name |
7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAFIZCBAZPMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866375 | |
Record name | 7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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